![molecular formula C12H15BrO B14201512 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 850534-92-8](/img/structure/B14201512.png)
1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a carbon atom, which is also bonded to a phenyl group substituted with a propan-2-yl group
Preparation Methods
The synthesis of 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated ketones.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play key roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-phenylpropan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-1-phenylpropan-2-one: Another brominated ketone with different positioning of the bromine atom, affecting its chemical behavior.
1-Bromo-1-phenylpropan-2-one: Lacks the propan-2-yl group, resulting in different physical and chemical properties.
Properties
CAS No. |
850534-92-8 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-1-(4-propan-2-ylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-8,12H,1-3H3 |
InChI Key |
ZSBDFICZYSYUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
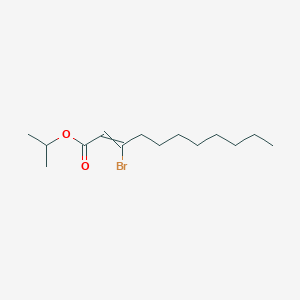

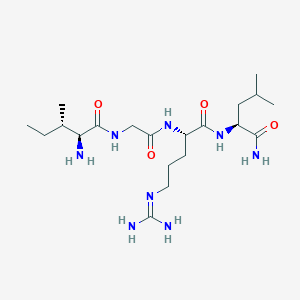
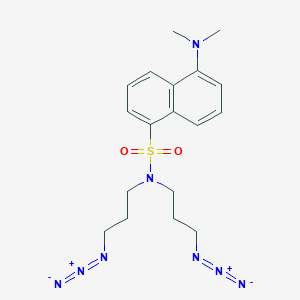
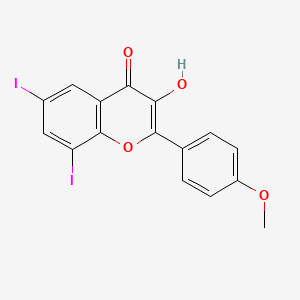
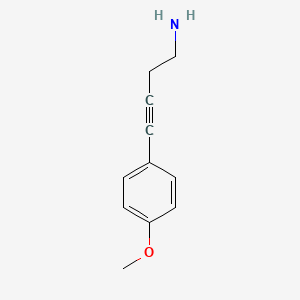
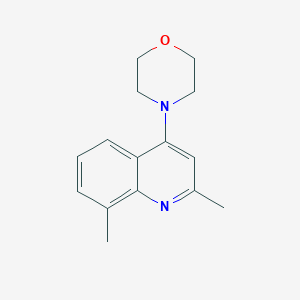

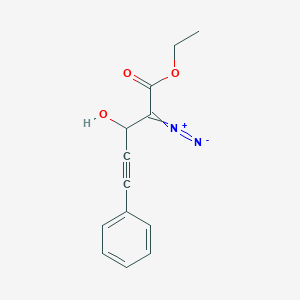
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
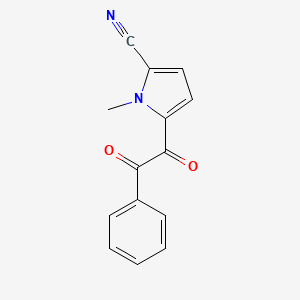
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
